molecular formula C19H30N2O5 B12088133 tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate

Cat. No.: B12088133
M. Wt: 366.5 g/mol
InChI Key: DITBKBPGPWJHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a phenoxy-ethoxy-ethyl side chain. This molecule is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for β-adrenergic receptor ligands and kinase inhibitors, due to its modular structure that allows for functional group diversification . The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic modifications, while the hydroxyphenoxy-ethoxy-ethyl substituent provides a site for further derivatization or conjugation .

Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-10-8-20(9-11-21)12-13-24-14-15-25-17-6-4-16(22)5-7-17/h4-7,22H,8-15H2,1-3H3

InChI Key

DITBKBPGPWJHGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOCCOC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction-Based Etherification

The Mitsunobu reaction enables efficient ether bond formation between alcohols and phenols under mild conditions. In Search Result , a related synthesis employed DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh₃) to couple tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with phenolic derivatives. Adapting this approach:

  • Synthesis of 4-Hydroxyphenoxyethanol :

    • Williamson ether synthesis between 4-hydroxyphenol and 2-chloroethanol in alkaline media yields 2-(4-hydroxyphenoxy)ethanol.

    • Reaction conditions: K₂CO₃ in acetone, reflux (12 h), yielding ~85%.

  • Mitsunobu Coupling :

    • Combine tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1 eq), 2-(4-hydroxyphenoxy)ethanol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in anhydrous THF.

    • Stir under nitrogen at 25°C for 16 h.

    • Purify via silica chromatography (ethyl acetate/hexane gradient), achieving ~78% yield.

Key Advantage : Stereospecificity and compatibility with acid-sensitive Boc groups.

Sequential Alkylation Using Bromoethyl Intermediates

Alkylation of piperazine derivatives with halogenated intermediates offers a stepwise route to install the side chain. Search Result demonstrates the utility of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7) in nucleophilic substitutions:

  • Preparation of tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate :

    • React tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane in DMF using NaH as a base (0°C to rt, 12 h).

    • Isolate via filtration and solvent evaporation, yielding ~70%.

  • Alkylation with 2-(4-Hydroxyphenoxy)ethanol :

    • Deprotonate 2-(4-hydroxyphenoxy)ethanol with NaH (60% in oil) in anhydrous DMF.

    • Add tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (1.2 eq) and heat at 50°C for 2 h.

    • Extract with ethyl acetate, dry over Na₂SO₄, and purify via chromatography (DCM/MeOH), yielding ~65%.

Critical Considerations :

  • Competing O- vs. N-alkylation is mitigated by using excess NaH to ensure complete deprotonation of the alcohol.

  • Steric hindrance from the Boc group directs substitution to the ethyl chain’s terminal position.

Optimization of Reaction Conditions

Solvent and Base Selection

  • THF vs. DMF : THF favors Mitsunobu reactions due to better solubility of DIAD/PPh₃, while DMF enhances alkylation rates by stabilizing ionic intermediates.

  • Base Compatibility : NaH (in DMF) outperforms K₂CO₃ in alkylation steps, achieving >90% conversion vs. ~60% with weaker bases.

Temperature and Reaction Time

  • Mitsunobu reactions proceed efficiently at 25°C (16 h), whereas alkylations require elevated temperatures (50°C) for rapid kinetics.

  • Prolonged heating (>24 h) risks Boc deprotection, necessitating strict temperature control.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • Boc group: δ 1.46 ppm (singlet, 9H).

    • Piperazine protons: δ 2.50–3.44 ppm (multiplet, 8H).

    • Aromatic protons from 4-hydroxyphenoxy: δ 6.85–7.13 ppm (doublets).

  • MS (ESI+) : Molecular ion peak at m/z 366.5 [M+H]⁺.

Purity Assessment

  • HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

  • Residual solvents (DMF, THF) quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Evaluation of Methods

Parameter Mitsunobu Route Alkylation Route
Yield78%65%
Reaction Time16 h2 h
Purification ComplexityModerateHigh
Scalability>100 g<50 g

Challenges and Mitigation Strategies

Protection of Phenolic -OH Group

  • Unprotected 4-hydroxyphenoxyethanol undergoes undesired self-condensation during Mitsunobu reactions.

  • Solution : Temporary protection as a tert-butyldimethylsilyl (TBS) ether, removed post-coupling with TBAF.

Byproduct Formation in Alkylation

  • Competing elimination generates ethylene derivatives, reducing yields.

  • Solution : Use polar aprotic solvents (DMF) and controlled stoichiometry (1:1.2 substrate:alkylating agent).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors enhance heat/mass transfer in exothermic Mitsunobu reactions, reducing batch variability.

  • Achieves 82% yield with residence time <1 h.

Green Chemistry Initiatives

  • Replace DIAD with dimethyl carbonate-based activators, reducing hazardous waste.

  • Recover PPh₃O byproducts via crystallization, enabling >90% reagent recycling .

Chemical Reactions Analysis

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the hydroxy group to an alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, by reacting with halogenating agents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases.

  • Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit cytotoxic effects against different cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, leading to decreased cell viability.
CompoundCell LineIC50 (µM)Mechanism
Tert-butyl derivativeMCF-7 (breast cancer)5.0Induction of apoptosis
Tert-butyl derivativeHeLa (cervical cancer)3.5Inhibition of tubulin polymerization

These findings suggest that this compound may also possess similar anticancer properties.

Neuropharmacology

The piperazine moiety is known for its interactions with neurotransmitter receptors. Compounds containing this structure have been studied for their potential effects on neurological disorders.

  • Dopamine Receptor Modulation : Some research indicates that piperazine derivatives can act as dopamine receptor antagonists or agonists, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties.

  • Inhibition of Bacterial Growth : Preliminary studies have shown that certain piperazine derivatives exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of piperazine derivatives revealed that compounds similar to this compound demonstrated potent cytotoxicity against breast and lung cancer cell lines. The mechanism was primarily through the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers synthesized several piperazine derivatives and tested their effects on dopamine receptors in vitro. The results indicated that some derivatives acted as effective modulators, providing insights into their potential use in treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in their side-chain substituents and piperazine-ring modifications. Key examples include:

Compound Name Key Substituent Molecular Weight Key Properties/Applications References
Target Compound 4-Hydroxyphenoxy-ethoxy-ethyl 394.45 g/mol Intermediate for β-adrenergic ligands; hydroxyl group enables hydrogen bonding
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl 316.36 g/mol Anticancer research; cyano group enhances electrophilicity for nucleophilic substitutions
tert-Butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate 3-Bromophenoxy-ethyl 413.32 g/mol Halogenated analog; bromine aids in Suzuki coupling reactions
tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate Imidazothiazole-methyl 439.51 g/mol Antiviral activity; fused heterocycle improves π-π stacking in target binding
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl 269.38 g/mol Dual piperazine-piperidine scaffold; enhances blood-brain barrier permeability

Key Observations :

  • Hydrogen Bonding: The target compound’s 4-hydroxyphenoxy group facilitates stronger intermolecular interactions (e.g., O–H⋯N bonds) compared to non-hydroxylated analogs like the bromophenoxy derivative .
  • Electrophilic Reactivity: Cyano-substituted analogs (e.g., ) exhibit higher reactivity in nucleophilic additions compared to the hydroxylated target compound.
  • Biological Activity : Imidazothiazole derivatives (e.g., ) show superior antiviral potency due to their planar aromatic systems, which are absent in the target compound.
Pharmacological Relevance
  • Target Compound : Demonstrates moderate affinity for β₂-adrenergic receptors (IC₅₀ ≈ 120 nM) but lacks selectivity over β₁ subtypes .
  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate: Exhibits dual kinase inhibition (EGFR/HER2) with IC₅₀ values of 8–12 nM, attributed to its pyrimidine-methyl substituent .
  • tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate : Used in antipsychotic drug synthesis; chloroalkyl chain enhances lipophilicity (LogP = 2.7) .

Biological Activity

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate, with the CAS number 2241311-78-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N2O5C_{19}H_{30}N_{2}O_{5}, with a molecular weight of 366.5 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities, making it a focal point in drug design.

PropertyValue
CAS Number2241311-78-2
Molecular FormulaC19H30N2O5
Molecular Weight366.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

The compound's ability to inhibit cell proliferation has been suggested through studies on related piperazine derivatives. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in vitro on various cancer cell lines . Given the structural similarities, it is plausible that this compound may exhibit similar anticancer properties.

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological effects. Compounds containing the piperazine moiety have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . This aspect warrants further investigation into the specific effects of this compound on neuronal pathways and behavior.

Case Studies and Research Findings

While direct case studies on this compound are scarce, several relevant research findings can be highlighted:

  • Synthesis and Characterization : The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, which have been effectively utilized in creating structurally similar compounds . Understanding these synthetic pathways can aid in developing this compound analogs with enhanced biological activity.
  • In vitro Studies : Preliminary in vitro studies on related compounds have shown promising results in inhibiting specific cancer cell lines and bacterial strains. These findings underscore the need for further exploration into the biological profile of this compound.
  • Pharmacokinetic Profiling : Understanding the pharmacokinetics of similar piperazine compounds indicates that modifications to the piperazine structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties . This knowledge can guide future studies on optimizing the biological activity of this compound.

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A general approach includes:

Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., 2-[2-(4-hydroxyphenoxy)ethoxy]ethyl bromide) under reflux in aprotic solvents like THF or DMF.

Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to protect the piperazine nitrogen, with deprotection using HCl in dioxane for downstream modifications .

  • Key variables : Reaction temperature (20–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for nucleophile:piperazine) significantly impact yields (reported 60–85%). Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 1.43 ppm (t-Bu), δ 3.4–3.7 ppm (piperazine CH₂), and δ 6.8–7.2 ppm (aromatic protons) confirm structural integrity.
  • ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~70 ppm (ether linkages) validate functional groups .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 385.47 for C₂₀H₂₇N₅O₃) .
  • HPLC : Purity >95% is verified using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation.
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Toxicity : Classified as Acute Toxicity Category 4 (oral). Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during piperazine functionalization?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions. THF balances reactivity and selectivity.
  • Catalysis : Use of K₂CO₃ or Cs₂CO₃ as bases minimizes ester hydrolysis. Microwave-assisted synthesis (60°C, 30 min) enhances reaction rates and selectivity .
  • Monitoring : Real-time FT-IR tracks carbonyl stretching (1700–1750 cm⁻¹) to detect Boc deprotection prematurely .

Q. What crystallographic insights exist for this compound, and how do they inform conformational stability?

  • Methodological Answer :
  • Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/n) with unit cell parameters:
  • a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å, β = 93.513° .
  • Hydrogen bonding : The hydroxyl group forms intermolecular H-bonds with the piperazine nitrogen (distance ~2.8 Å), stabilizing the crystal lattice.
  • Torsional angles : The ethoxyethyl chain adopts a gauche conformation (C-C-O-C dihedral angle ~60°), influencing solubility and reactivity .

Q. What pharmacological properties have been explored for derivatives of this compound, and how are they assessed?

  • Methodological Answer :
  • Biological assays :

Enzyme inhibition : Tested against phosphodiesterases (PDEs) using fluorescence-based assays (IC₅₀ values reported in µM range).

Cellular uptake : Radiolabeled analogs (³H/¹⁴C) track membrane permeability in HEK293 cells .

  • Structure-activity relationship (SAR) : Modifying the 4-hydroxyphenoxy group to electron-withdrawing substituents (e.g., nitro) enhances PDE4B inhibition by 3-fold .

Q. How do conflicting spectral data (e.g., NMR vs. MS) arise, and how are they resolved?

  • Methodological Answer :
  • Common issues :
  • Impurity peaks : Side products from incomplete Boc protection require column chromatography or preparative HPLC.
  • Solvent artifacts : Residual DMSO in NMR samples mimics oxidation byproducts; lyophilization or deuterated solvent exchanges mitigate this.
  • Resolution : Cross-validate with high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to distinguish isobaric species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.